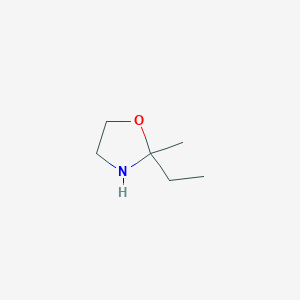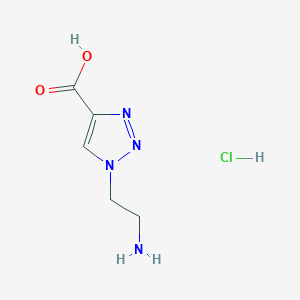
ethane-1,2-diamine;2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures (around 180°C) in an aqueous medium. This reaction produces ethane-1,2-diamine along with hydrogen chloride, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .
2-Hydroxybenzoic acid can be prepared through the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates. This reaction typically requires high pressure and temperature conditions .
Industrial Production Methods
Industrial production of ethane-1,2-diamine involves large-scale reactions of 1,2-dichloroethane with ammonia, followed by purification steps to isolate the desired product. The production of 2-hydroxybenzoic acid is often carried out using the Kolbe-Schmitt reaction on an industrial scale, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form ethane.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
2-Hydroxybenzoic acid can undergo:
Esterification: Reacts with alcohols to form esters.
Decarboxylation: Loses a carbon dioxide molecule under heat to form phenol.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Decarboxylation: Requires heating, often in the presence of a catalyst
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces ethane.
Esterification: Produces esters of 2-hydroxybenzoic acid.
Decarboxylation: Produces phenol
Scientific Research Applications
Ethane-1,2-diamine;2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino groups in ethane-1,2-diamine can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The hydroxyl and carboxyl groups in 2-hydroxybenzoic acid can interact with cellular components, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: Similar structure but lacks the hydroxybenzoic acid component.
2-Hydroxybenzoic acid: Similar structure but lacks the ethane-1,2-diamine component.
Diethylenetriamine: Contains an additional amino group compared to ethane-1,2-diamine.
1,2-Diaminopropane: Similar structure but with a different carbon backbone
Uniqueness
Ethane-1,2-diamine;2-hydroxybenzoic acid is unique due to the combination of both diamine and hydroxybenzoic acid functionalities, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
17368-48-8 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethane-1,2-diamine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C2H8N2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);1-4H2 |
InChI Key |
XMKRUMDYHIISKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C(CN)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CN)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)





![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)
